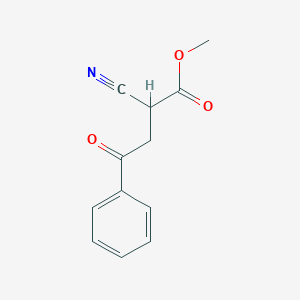

Methyl 2-cyano-4-oxo-4-phenylbutanoate

説明

特性

分子式 |

C12H11NO3 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

methyl 2-cyano-4-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)10(8-13)7-11(14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChIキー |

VXSHMVBFZUGTOW-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural analogs of Methyl 2-cyano-4-oxo-4-phenylbutanoate primarily differ in ester substituents or aromatic ring modifications. Below is a comparative analysis based on available data:

Structural and Molecular Comparisons

Key Observations:

- Ester Group Influence : Replacing the methyl ester with ethyl (as in ) increases molecular weight by ~2 g/mol and may marginally alter solubility or lipophilicity. Ethyl esters often exhibit lower volatility compared to methyl esters due to increased chain length.

- This substitution also increases molecular weight by 30 g/mol compared to the ethyl analog .

Reactivity and Functional Group Interactions

- Cyano Group: All three compounds retain the cyano group, which can participate in nucleophilic additions or serve as a nitrile precursor in hydrolysis reactions.

- Ketone Moiety: The 4-oxo group is common across analogs, enabling keto-enol tautomerism or serving as a site for condensation reactions.

- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects, which could influence the compound’s stability in synthetic pathways.

Limitations in Available Data

Critical physical properties (e.g., density, boiling/melting points, solubility) are absent for Methyl 2-cyano-4-oxo-4-phenylbutanoate and its analogs in the provided evidence. For instance:

- Ethyl 2-cyano-4-oxo-4-phenylbutanoate lacks reported melting or boiling points.

- The 4-methoxyphenyl derivative also lacks density and thermal stability data, limiting direct comparisons.

準備方法

Reaction Mechanism and Optimization

In a typical procedure, methyl cyanoacetate (1.0 eq) and acetophenone (1.2 eq) are refluxed in ethanol with piperidine as a catalyst. The enolate of methyl cyanoacetate attacks the electrophilic carbonyl of acetophenone, forming a β-keto-ester intermediate. Acidic workup induces dehydration, producing methyl 2-cyano-4-oxo-4-phenylbut-2-enoate, which is reduced using Pd/C under hydrogen to yield the saturated product.

Key Parameters:

-

Catalyst : Piperidine (5 mol%) or L-proline (10 mol%) for asymmetric induction.

-

Solvent : Ethanol or toluene at 80–100°C.

-

Yield : 60–75%, depending on the steric and electronic effects of substituents.

Reformatsky Reaction with Cyano-Substituted Reagents

The Reformatsky reaction offers an alternative pathway by coupling zinc-generated enolates with ketones. Using methyl α-bromo-cyanoacetate as the Reformatsky reagent, this method avoids the need for strong bases and enables milder conditions.

Experimental Protocol

Zinc dust is activated with iodine in dry THF, followed by addition of methyl α-bromo-cyanoacetate. The resulting zinc enolate is reacted with acetophenone at 0–5°C, yielding a β-hydroxy ester intermediate. Dehydration with acetic anhydride furnishes the target compound.

Performance Metrics:

-

Reaction Time : 8–12 hours.

-

Yield : 55–65%, limited by competing side reactions such as ester hydrolysis.

-

Stereoselectivity : Low (diastereomeric ratio ≤ 1.5:1) without chiral ligands.

Organocatalytic Asymmetric Synthesis

Organocatalysts like L-proline enable enantioselective synthesis of methyl 2-cyano-4-oxo-4-phenylbutanoate. This method, adapted from patent CN102503846B, employs a three-component reaction between acetophenone, methyl cyanoacetate, and a catalytic amine.

Case Study: L-Proline-Mediated Reaction

In ethanol at 25°C, L-proline (10 mol%) facilitates the condensation of acetophenone and methyl cyanoacetate over 72 hours. The reaction proceeds via a tandem enamine-iminium activation mechanism, achieving a 68% yield with an enantiomeric excess (ee) of 82%.

Advantages:

-

Mild Conditions : Ambient temperature and non-toxic solvent.

-

Scalability : Demonstrated at 100-g scale with consistent ee (>80%).

Cyanohydrin Formation and Esterification

A two-step strategy involves synthesizing 4-oxo-4-phenylbut-2-enenitrile via cyanohydrin formation from cinnamaldehyde, followed by esterification with methanol.

Stepwise Analysis:

-

Cyanohydrin Synthesis : Cinnamaldehyde reacts with HCN in the presence of KCN to form the cyanohydrin.

-

Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.

-

Esterification : Treatment with methanol and H2SO4 yields the methyl ester.

-

Overall Yield : 40–50%, limited by oxidation efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Catalyst | Stereoselectivity |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75 | Reflux, base | Piperidine | Low |

| Reformatsky Reaction | 55–65 | 0–5°C, anhydrous | Zn | None |

| Organocatalytic | 68 | 25°C, ethanol | L-proline | 82% ee |

| Grignard Alkylation | 50–58 | −10°C, MTBE | None | Low |

| Cyanohydrin Route | 40–50 | Multi-step | KCN, MnO2 | None |

Q & A

Q. Table 1. Key Spectral Data for Methyl 2-cyano-4-oxo-4-phenylbutanoate

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.73 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂CN) | |

| ¹³C NMR | δ 168.5 (C=O), 117.2 (C≡N) | |

| IR | 2250 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O) |

Q. Table 2. Computational vs. Experimental Tautomer Ratios

| Solvent | Computational (AIMD) | Experimental (¹³C NMR) |

|---|---|---|

| DMSO | 90:10 | 88:12 |

| CHCl₃ | 95:5 | 93:7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。